molecular formula C22H19BrO B057799 3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol CAS No. 56181-82-9

3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol

Cat. No.: B057799
CAS No.: 56181-82-9
M. Wt: 379.3 g/mol
InChI Key: LGYMGAWTNGCUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol (CAS: 56181-82-9) is a brominated biphenyl-substituted tetralin derivative with a hydroxyl group at the 1-position of the tetralin ring. Its molecular formula is C₂₂H₁₉BrO, and it has a molecular weight of 377.27 g/mol . The compound features a rigid biphenyl core linked to a partially hydrogenated naphthalene system, making it structurally distinct from simpler tetralin derivatives like 1,2,3,4-tetrahydro-1-naphthalenol (α-tetralol), which lacks the brominated biphenyl moiety .

Its hydroxyl group may serve as a reactive site for further functionalization .

Properties

IUPAC Name

3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrO/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19,22,24H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYMGAWTNGCUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C2C1O)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884707
Record name 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56181-82-9
Record name 3-(4′-Bromo[1,1′-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56181-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenol, 3-(4'-bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056181829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation and Cyclization Strategy

The primary synthesis route involves a three-step process: (1) condensation of 2-(4'-bromo-4-biphenyl)-2-bromoethylbenzene with diethyl malonate, (2) acid-catalyzed cyclization, and (3) borohydride reduction.

Step 1: Alkylation of Diethyl Malonate

In a dimethylformamide (DMF) solvent system, sodium hydride (NaH) deprotonates diethyl malonate, enabling nucleophilic attack on 2-(4'-bromo-4-biphenyl)-2-bromoethylbenzene. The reaction proceeds at 90°C for 6 hours, yielding 2-[2-(4'-bromo-4-biphenyl)phenylethyl]malonic acid after alkaline hydrolysis and acidification.

Step 2: Cyclization via Polyphosphoric Acid

The malonic acid derivative undergoes cyclization in polyphosphoric acid (PPA) at 160–170°C for 2 hours, forming 3-(4-bromo-4-biphenyl)tetrahydronaphthone. This Friedel-Crafts-type reaction achieves ring closure through electrophilic aromatic substitution.

Step 3: Ketone Reduction

Potassium borohydride (KBH₄) in anhydrous ethanol reduces the ketone moiety at reflux (81°C) for 3 hours, producing the target alcohol with a reported yield of 85%.

Alternative Approaches

A modified protocol replaces PPA with Eaton’s reagent (P₂O₅ in methanesulfonic acid) for cyclization, reducing reaction time to 45 minutes while maintaining comparable yields.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

ParameterStep 1 (Alkylation)Step 2 (Cyclization)Step 3 (Reduction)
SolventDMFNeat PPAAnhydrous Ethanol
Temperature (°C)90160–17081
Time (h)623
Yield (%)788285

The DMF solvent in Step 1 facilitates SN2 displacement, while high-temperature cyclization (Step 2) ensures complete ring closure. Ethanol’s polarity in Step 3 enhances borohydride solubility, critical for selective ketone reduction.

Characterization and Quality Control

Physicochemical Properties

PropertyValueMethodSource
Melting Point155–157°CDSC
Density (g/cm³)1.359 ± 0.06Pycnometry
pKa14.15 ± 0.40Potentiometric
Boiling Point512.8 ± 50.0°CSimulated

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in dichloroethane and acetic acid.

Industrial-Scale Optimization

Catalytic Improvements

Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in Step 1, increasing alkylation yields to 89% while reducing NaH stoichiometry by 30%.

Waste Stream Management

The process generates bromide salts (Step 1) and phosphoric acid residues (Step 2). Industrial implementations integrate neutralization with Ca(OH)₂ to precipitate Ca₃(PO₄)₂, achieving 92% phosphate recovery.

Comparative Evaluation of Synthetic Routes

MetricClassical MethodEaton’s Reagent Method
Total Yield (%)7279
Reaction Time (h)116.75
Byproduct FormationModerateLow
ScalabilityPilot-testedLab-scale only

The Eaton’s reagent variant shows promise for small-scale synthesis but requires further testing for exothermicity control in batch reactors .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenols.

Scientific Research Applications

Medicinal Chemistry

3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol has been studied for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory and analgesic properties. A study published in Bioorganic & Medicinal Chemistry Letters explored its efficacy as a pain management agent, highlighting its role in inhibiting specific pathways involved in pain signaling .

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to form stable films and its photophysical properties have been investigated for use in optoelectronic devices. Research has demonstrated that compounds with similar structures can enhance the efficiency and stability of OLEDs .

Chemical Synthesis

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its bromine atom allows for various substitution reactions, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Biological Studies

The compound has been utilized in biological studies to understand its interactions with biological systems. For instance, its effects on cellular pathways have been examined to assess its potential as an anticancer agent. Preliminary results suggest that it may inhibit tumor growth by interfering with cell cycle progression .

Case Study 1: Pain Management

A pivotal study conducted by Jung et al. (2004) assessed the analgesic properties of this compound through animal models. The findings indicated significant pain relief comparable to conventional analgesics without the associated side effects . This research underscores the compound's potential as a safer alternative for pain management.

Case Study 2: OLED Development

Research conducted by Lee et al. (2020) demonstrated that incorporating this compound into OLED materials improved light emission efficiency by 30%. The study highlighted the importance of structural modifications in enhancing device performance .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells through mitochondrial pathways. This study provides a foundation for further exploration into its therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Table 1: Comparative Analysis of Key Compounds

Parameter 3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol Brodifacoum Difethialone
CAS Number 56181-82-9 56073-10-0 104653-34-1
Molecular Formula C₂₂H₁₉BrO C₃₁H₂₃BrO₃ C₃₁H₂₃BrO₂S
Molecular Weight 377.27 g/mol 523.43 g/mol 539.5 g/mol
Core Structure Bromobiphenyl-tetralin with hydroxyl group Bromobiphenyl-tetralin fused with 4-hydroxycoumarin Bromobiphenyl-tetralin fused with 4-hydroxybenzothiopyranone
Solubility Not explicitly reported; likely low water solubility (hydrophobic aryl groups) <10 ppm in water Practically insoluble in water
Primary Use Potential synthetic intermediate Second-generation anticoagulant rodenticide Anticoagulant rodenticide (thiocoumarin derivative)
Toxicity Limited data; SDS indicates aquatic toxicity Potent vitamin K antagonist (LD₅₀ in rodents: 0.1–0.3 mg/kg) Similar mode of action; slightly higher molecular weight due to sulfur
Stability Stable under standard conditions Stable at room temperature; photolabile in aqueous solutions Stable up to 230°C; sensitive to photolysis

Key Structural and Functional Differences

Core Functional Groups: The target compound features a hydroxylated tetralin system, while brodifacoum and difethialone incorporate 4-hydroxycoumarin and 4-hydroxybenzothiopyranone moieties, respectively. These heterocyclic rings are critical for their anticoagulant activity, enabling binding to vitamin K epoxide reductase .

Bioactivity: Brodifacoum and difethialone are "superwarfarins" with prolonged action due to high affinity for vitamin K enzymes and slow hepatic clearance.

Synthetic Relevance: The target compound may serve as a precursor in synthesizing brodifacoum or difethialone. For example, oxidation of its hydroxyl group to a ketone, followed by cyclization with coumarin or thiopyranone precursors, could yield these rodenticides .

Ecological Impact: Brodifacoum and difethialone pose significant risks to non-target species due to bioaccumulation and secondary poisoning . The target compound’s ecological impact is less documented but warrants caution due to structural similarities .

Table 2: Physical-Chemical Properties

Property This compound Brodifacoum Difethialone
Melting Point Not reported 228–230°C 233–236°C
Density Not reported ~1.43 g/cm³ Not reported
LogP (Lipophilicity) Estimated high (bromobiphenyl group) 7.4–8.1 >8 (sulfur enhances)

Biological Activity

3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol (CAS No. 56181-82-9) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C22H19BrO
  • Molecular Weight : 379.29 g/mol
  • Density : 1.359 g/cm³
  • Melting Point : 155-157 °C
  • Boiling Point : Predicted at 512.8 °C
  • Solubility : Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol
  • Storage Conditions : Recommended at -20 °C in a freezer

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

A study conducted on derivatives of tetrahydronaphthalenol indicated that compounds similar to this compound exhibited significant anti-inflammatory effects. The evaluation was performed using the inhibition of albumin denaturation and hemolysis techniques. The results showed that these compounds could reduce inflammation markers significantly compared to control groups .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. In vitro tests demonstrated that it possesses activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating that the compound could inhibit growth effectively at low concentrations .

Study 1: Synthesis and Evaluation

In a synthesis study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several analogs of tetrahydronaphthalenol and assessed their biological activities. The study found that modifications to the biphenyl moiety significantly affected the compound's activity against specific inflammatory pathways and microbial strains. The most active compounds showed IC50 values below 10 μM for anti-inflammatory assays and MIC values ranging from 5 to 20 μg/mL against Gram-positive bacteria .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggested that the compound interacts favorably with enzymes involved in inflammatory responses and bacterial cell wall synthesis. Binding scores indicated a strong potential for this compound as a lead candidate for further drug development aimed at treating inflammatory diseases and bacterial infections .

Data Table: Biological Activity Summary

Activity TypeAssessed EffectIC50/MIC ValuesReference
Anti-inflammatoryInhibition of albumin denaturation<10 μM
AntimicrobialGrowth inhibition of Gram-positive bacteria5 - 20 μg/mL
Molecular DockingBinding affinity predictionsStrong interactions

Q & A

Basic: What are the established synthetic routes for 3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol, and how is purity ensured?

Answer:
The compound is synthesized via multi-step reactions, including Friedel-Crafts acylation , Knoevenagel condensation , and hydrogenation (). Key intermediates like biphenyl bromides are cyclized to form the tetralin backbone. Purification involves column chromatography and recrystallization, with purity verified by HPLC (>91% purity) and melting point analysis (233–236°C, ). Residual solvents are quantified via gas chromatography-mass spectrometry (GC-MS) .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • X-ray crystallography (e.g., SHELXL refinement) resolves stereochemistry and confirms bond angles/planarity (e.g., α = 98.143°, β = 92.744°, γ = 100.944°, ).
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and carbon frameworks .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (523.43 g/mol, ) and isotopic patterns for bromine (Br, 15.27% composition, ).

Basic: How do physicochemical properties (e.g., solubility, stability) impact experimental design?

Answer:

  • Solubility : The compound is practically insoluble in water, ethanol, and methanol but soluble in chloroform (). This necessitates solvent selection for in vitro assays (e.g., DMSO stock solutions diluted in buffer).
  • Stability : Photolysis occurs in aqueous solutions (), requiring dark storage at 2–8°C (). Thermal stability up to 230°C allows melt-crystallization but degrades above 236°C ().

Advanced: What is the compound’s role in anticoagulant rodenticide mechanisms, and how is its interaction with vitamin K epoxide reductase (VKOR) studied?

Answer:
As a precursor to brodifacoum (), it contributes to the 4-hydroxycoumarin moiety, which inhibits VKOR—a key enzyme in blood coagulation. Methodologies include:

  • In vitro enzyme assays : Measuring IC50_{50} values using recombinant VKOR and NADH-coupled redox systems.
  • Molecular docking : Aligning the compound’s 3D structure (InChI: 1S/C31H23BrO3, ) with VKOR’s active site (PDB ID: 3KP9) to identify hydrophobic interactions with Phe55 and Tyr139 .

Advanced: How are ecological risks to non-target species assessed, and what contradictions exist in toxicity data?

Answer:

  • Risk assessment : Acute toxicity (LD50_{50}) is tested in birds (e.g., quail) and mammals (e.g., voles) via oral gavage ( ). Secondary poisoning risks are modeled using bioaccumulation factors (BAFs) in predator species.
  • Data contradictions : Discrepancies in solubility (e.g., hexane vs. chloroform, ) arise from varying solvent polarity and purity grades. Stability studies under UV light show conflicting half-lives due to photolysis rate differences ( vs. 13) .

Advanced: What methodologies identify metabolic pathways and detoxification mechanisms in non-target organisms?

Answer:

  • Metabolite profiling : Liver microsomes are incubated with the compound, and metabolites (e.g., hydroxylated derivatives) are detected via LC-MS/MS ().
  • Isotopic labeling : 14C^{14}C-tagged analogs trace metabolic fate in vivo (e.g., urinary vs. fecal excretion routes).
  • Enzyme inhibition assays : Cytochrome P450 isoforms (CYP3A4, CYP2C9) are tested to identify detoxification pathways .

Advanced: How can researchers resolve discrepancies in environmental monitoring data for this compound?

Answer:

  • Standardized protocols : Use EPA Method 8321B for water samples (solid-phase extraction followed by HPLC-UV, ).
  • Interlaboratory validation : Cross-check results using certified reference materials (CRMs) and spike-recovery tests (85–110% acceptable range).
  • Matrix effects : Address soil/sediment interference by normalizing data to organic carbon content ( ) .

Advanced: What computational tools predict the compound’s environmental persistence and bioavailability?

Answer:

  • QSAR models : EPI Suite estimates biodegradation (BIOWIN) and bioaccumulation (BCFBAF) using log P (4.2, predicted via ACD/Percepta, ).
  • Molecular dynamics (MD) : Simulates lipid membrane permeability (e.g., POPC bilayers) to predict tissue distribution .

Advanced: How do crystallographic data inform polymorph screening for formulation studies?

Answer:

  • Powder X-ray diffraction (PXRD) : Compares experimental patterns (e.g., peaks at 2θ = 12.4°, 17.8°) with single-crystal data () to detect polymorphs.
  • DSC/TGA : Identifies thermal transitions (e.g., melting endotherms at 234°C) and hydrate formation risks ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.